molecular formula C14H27BrO B15308827 1-(Bromomethyl)-3-methyl-1-((4-methylpentyl)oxy)cyclohexane

1-(Bromomethyl)-3-methyl-1-((4-methylpentyl)oxy)cyclohexane

Cat. No.: B15308827
M. Wt: 291.27 g/mol
InChI Key: WQBYMQLWJVBDEA-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-methyl-1-((4-methylpentyl)oxy)cyclohexane is an organic compound with the molecular formula C13H25BrO It is a derivative of cyclohexane, featuring a bromomethyl group, a methyl group, and a 4-methylpentyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-3-methyl-1-((4-methylpentyl)oxy)cyclohexane typically involves the bromination of a suitable precursor. One common method is the bromination of 3-methyl-1-((4-methylpentyl)oxy)cyclohexane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-3-methyl-1-((4-methylpentyl)oxy)cyclohexane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(Bromomethyl)-3-methyl-1-((4-methylpentyl)oxy)cyclohexane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3-methyl-1-((4-methylpentyl)oxy)cyclohexane involves its reactivity with various nucleophiles and bases. The bromomethyl group is particularly reactive, allowing for a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Bromomethyl)-3-methyl-1-((4-methylpentyl)oxy)cyclohexane is unique due to the presence of both a bromomethyl group and a 4-methylpentyl ether group on the cyclohexane ring.

Properties

Molecular Formula

C14H27BrO

Molecular Weight

291.27 g/mol

IUPAC Name

1-(bromomethyl)-3-methyl-1-(4-methylpentoxy)cyclohexane

InChI

InChI=1S/C14H27BrO/c1-12(2)6-5-9-16-14(11-15)8-4-7-13(3)10-14/h12-13H,4-11H2,1-3H3

InChI Key

WQBYMQLWJVBDEA-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)(CBr)OCCCC(C)C

Origin of Product

United States

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